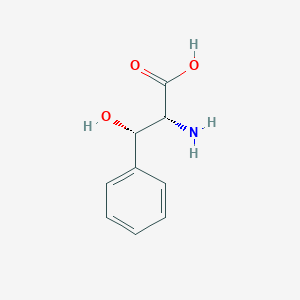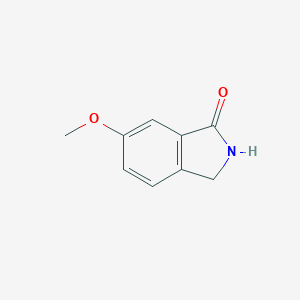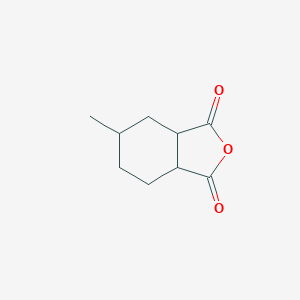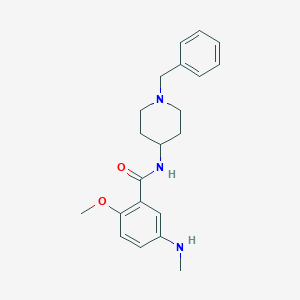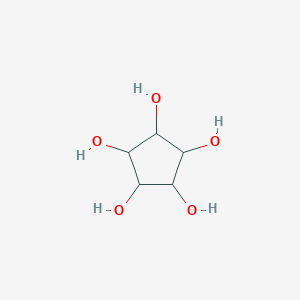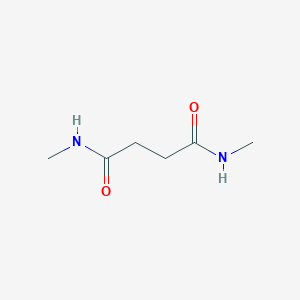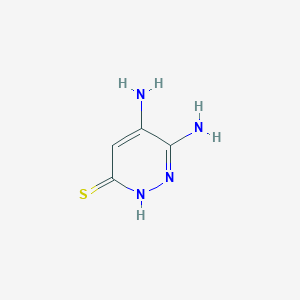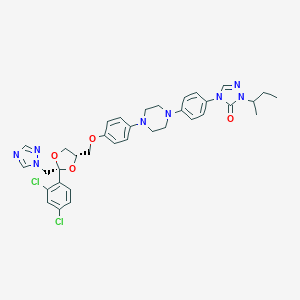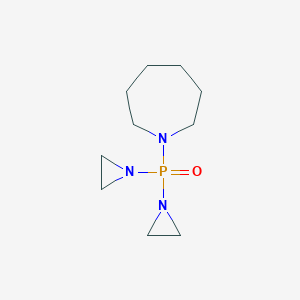
Hexahydroazepinylbis(aziridinyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydroazepinylbis(aziridinyl)phosphine oxide (HAP) is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HAP has been shown to exhibit cytotoxic properties in various cancer cell lines, making it a promising candidate for further research.
作用机制
The mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the formation of DNA crosslinks, which inhibits DNA replication and ultimately leads to cell death. Hexahydroazepinylbis(aziridinyl)phosphine oxide also induces oxidative stress, which further contributes to its cytotoxic effects.
生化和生理效应
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also disrupts cellular metabolism and induces apoptosis. Hexahydroazepinylbis(aziridinyl)phosphine oxide has been found to be less toxic to normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using Hexahydroazepinylbis(aziridinyl)phosphine oxide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional cancer treatments such as chemotherapy. However, the synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide is complex and requires specialized equipment, which can be a limitation for some research labs.
未来方向
There are several future directions for Hexahydroazepinylbis(aziridinyl)phosphine oxide research. One area of interest is the development of Hexahydroazepinylbis(aziridinyl)phosphine oxide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the use of Hexahydroazepinylbis(aziridinyl)phosphine oxide in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide and its potential applications in cancer treatment.
In conclusion, Hexahydroazepinylbis(aziridinyl)phosphine oxide is a promising compound with potential applications in cancer treatment. Its cytotoxic effects and ability to selectively target cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
合成方法
The synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the reaction of hexahydroazepine with bis(2-chloroethyl)amine and triethylamine in the presence of phosphorus oxychloride. The resulting compound is then purified using column chromatography.
科学研究应用
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated its cytotoxic effects in various cancer cell lines, including breast, lung, and prostate cancer. Hexahydroazepinylbis(aziridinyl)phosphine oxide has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
属性
CAS 编号 |
18144-64-4 |
|---|---|
产品名称 |
Hexahydroazepinylbis(aziridinyl)phosphine oxide |
分子式 |
C10H20N3OP |
分子量 |
229.26 g/mol |
IUPAC 名称 |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI 键 |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
规范 SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
其他 CAS 编号 |
18144-64-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



